molecular formula C22H13Br5N2O4 B11560662 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11560662
M. Wt: 768.9 g/mol
InChI Key: FPSFBEBODPQTJF-ORBVJSQLSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by multiple bromine atoms and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the bromination of phenolic compounds. The bromination can be achieved using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . Subsequent steps involve the formation of the imino and benzoate groups through reactions with appropriate amines and benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective brominating agents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various substituted phenyl benzoates.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzoate group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOL
  • 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of bromine atoms and the benzoate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H13Br5N2O4

Molecular Weight

768.9 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H13Br5N2O4/c23-14-6-13(20(16(25)7-14)33-22(31)12-4-2-1-3-5-12)10-28-29-19(30)11-32-21-17(26)8-15(24)9-18(21)27/h1-10H,11H2,(H,29,30)/b28-10+

InChI Key

FPSFBEBODPQTJF-ORBVJSQLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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